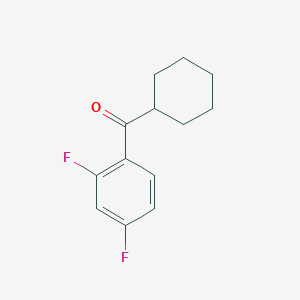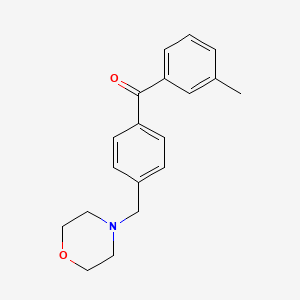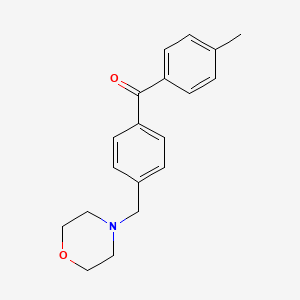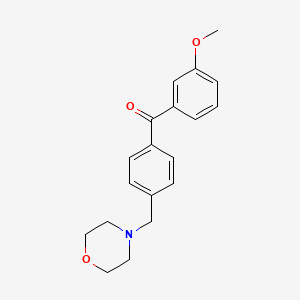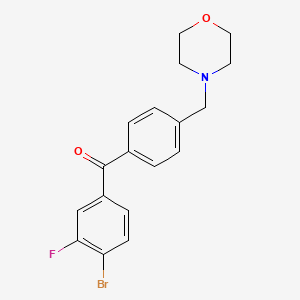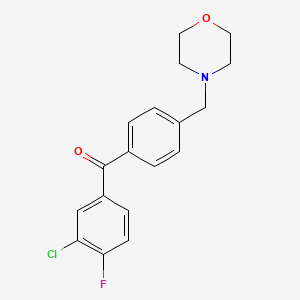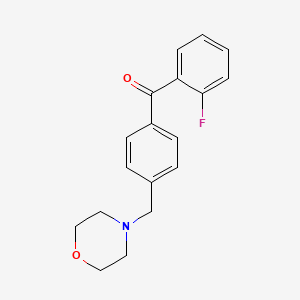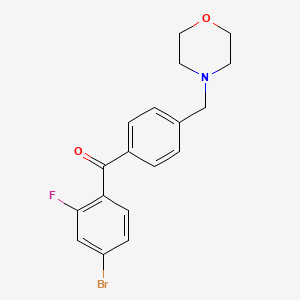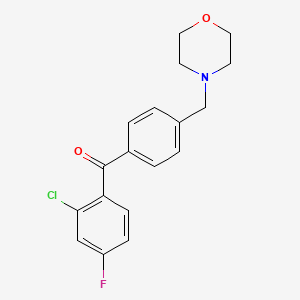
2'-Azetidinomethyl-2-chloro-4-fluorobenzophenone
Description
Molecular Structure Analysis
The molecular structure of 2’-Azetidinomethyl-2-chloro-4-fluorobenzophenone consists of a benzophenone core with a chloro and fluoro substituent on one phenyl ring and an azetidinomethyl substituent on the other . The InChI string representation of its structure isInChI=1S/C17H15ClFNO/c18-15-10-12 (6-7-16 (15)19)17 (21)14-5-2-1-4-13 (14)11-20-8-3-9-20/h1-2,4-7,10H,3,8-9,11H2 . Physical And Chemical Properties Analysis
The physical and chemical properties of 2’-Azetidinomethyl-2-chloro-4-fluorobenzophenone include a molecular weight of 303.8 g/mol, a computed XLogP3-AA value of 4, no hydrogen bond donors, three hydrogen bond acceptors, and four rotatable bonds . Its exact mass and monoisotopic mass are both 303.0826200 g/mol . It has a topological polar surface area of 20.3 Ų and a heavy atom count of 21 .Scientific Research Applications
Synthesis and Pharmacological Evaluation :
- Azetidin-2-ones and Thiazolidin-4-ones encompassing benzothiazole, including compounds related to 2'-Azetidinomethyl-2-chloro-4-fluorobenzophenone, have been synthesized for pharmacological evaluations. Some of these compounds exhibit anti-inflammatory, analgesic, CNS depressant, and skeletal muscle relaxant activities (Gurupadayya et al., 2008).
Synthesis and Antiinflammatory Activity :
- New 10-Substituted Phenothiazines as antiinflammatory and analgesic agents have been synthesized. These include derivatives of 2-chloro-4-fluorobenzophenone, showing potent antiinflammatory and analgesic activities (Kushwaha et al., 2010).
Biological Active Agents :
- Compounds synthesized from 2-Hydrazinocarbonyl-3-chloro-5-phenoxybenzo[b]thiophene, related to 2'-Azetidinomethyl-2-chloro-4-fluorobenzophenone, show potential as antitubercular and antimicrobial agents (Vasoya et al., 2005).
Vibrational Analysis and Thermodynamic Properties :
- Detailed vibrational assignment and thermodynamic properties of 2-chloro-4-fluorobenzophenone have been studied using Density Functional Theory (DFT) quantum chemical calculations (Chaitanya et al., 2011).
Spectral Analysis and Quantum Chemical Studies :
- 7-Chloro-9-(2′-fluorophenyl)-2,3-dihydroacridin-4(1H)-one, a compound related to 2'-Azetidinomethyl-2-chloro-4-fluorobenzophenone, has been synthesized and analyzed for its molecular geometry and chemical reactivity, providing insights into the compound's properties (Satheeshkumar et al., 2017).
Development of Proton Exchange Membranes :
- Multiblock copolymers involving rigid-rod poly(4′-phenyl-2,5-benzophenone) and poly(arylene ether sulfone), using 4-chloro-4′-fluorobenzophenone, have been synthesized for potential use in proton exchange membranes (Ghassemi et al., 2004).
Fluorescent Sensors Development :
- Benzimidazole and benzothiazole conjugated Schiff base compounds have been developed as fluorescent sensors for Al3+ and Zn2+, utilizing properties related to 2'-Azetidinomethyl-2-chloro-4-fluorobenzophenone (Suman et al., 2019).
Microwave Assisted Synthesis for Antibacterial Activity :
- Nitrogen and sulfur-containing heterocyclic compounds, including azetidinones related to 2'-Azetidinomethyl-2-chloro-4-fluorobenzophenone, have been synthesized using microwave-assisted methods and screened for antibacterial activity (Mistry & Desai, 2006).
Synthesis of Antibacterial and Antifungal Agents :
- A series of compounds, including azetidin-2-ones, have been synthesized and tested for antibacterial and antifungal activities, providing potential applications in the medical field (Shanmugapandiyan et al., 2010).
Intermolecular Interactions Analysis :
- Experimental and theoretical analysis of intermolecular interactions in derivatives of 1,2,4-triazoles, including fluoro and chloro derivatives, has been conducted to understand the chemical properties of these compounds (Shukla et al., 2014).
Anaerobic Transformation Studies :
- Research on the anaerobic transformation of phenol to benzoate, using fluorinated analogues like 2-fluorophenol, has shed light on the biochemical pathways involved in this process (Genthner et al., 1989).
Anticancer Activity of Derivatives :
- Synthesis of 2-Aminobenzophenone derivatives and their evaluation for anticancer activity demonstrates the potential medical applications of these compounds (Cortez-Maya et al., 2012).
Antifungal and Anti-inflammatory Activities :
- Synthesis and biological, pharmacological activities of bioactive benzothiazole derivatives have been explored, showcasing their potential in the treatment of various diseases (Kv & Gopalakrishna, 2014).
Development of Beta-Lactam Antibiotics :
- Research on the synthesis and biological activity of [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, a new class of heteroatom-activated beta-lactam antibiotics, indicates significant applications in antibacterial treatments (Woulfe & Miller, 1985).
Antimicrobial Activity of Azetidin-2-ones :
- Novel azetidin-2-ones based on 4-aminophenyl-3-nitrobenzopyran-2-one have been synthesized and evaluated for their antimicrobial activity, highlighting their potential use in combating infections (Hoti et al., 2017).
Synthesis of Fluazolate :
- The synthesis of fluazolate via regioselective [3+2] cyclocondensation and nucleophilic substitution-cyclization strategies has been achieved, starting from 2-chloro-4-fluorobenzoic acid (Hsieh et al., 2016).
Degradation of Organofluorine Compounds :
- A Rhodococcus strain capable of degrading 2-fluorophenol and related organofluorine compounds has been isolated and characterized, providing insights into bioremediation processes (Duque et al., 2012).
Synthesis and Transformations of Quinolines :
- The synthesis and transformations of 2-(4-ethoxycarbonylphenylamino)- and 2-(2-carboxyphenylamino)-4-methylquinolines have been studied, contributing to the understanding of quinoline derivatives and their applications (Aleksanyan & Hambardzumyan, 2013).
Antimicrobial Agents Synthesis :
- The synthesis of azetidin-2-ones as potential antimicrobial agents has been explored, showing significant activity against various pathogens (Halve et al., 2007).
Antimicrobial Activity of Schiff’s Base :
- The in vitro antimicrobial activity of Schiff’s Base, azetidinones, and thiazolidinones has been examined, indicating their effectiveness in combating microbial infections (Mistry et al., 2016).
properties
IUPAC Name |
[2-(azetidin-1-ylmethyl)phenyl]-(2-chloro-4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO/c18-16-10-13(19)6-7-15(16)17(21)14-5-2-1-4-12(14)11-20-8-3-9-20/h1-2,4-7,10H,3,8-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPYNPHSMBODOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643721 | |
| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(2-chloro-4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Azetidinomethyl-2-chloro-4-fluorobenzophenone | |
CAS RN |
898755-15-2 | |
| Record name | Methanone, [2-(1-azetidinylmethyl)phenyl](2-chloro-4-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(2-chloro-4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






